molecular formula C25H24OSb B14598757 CID 78066217

CID 78066217

Cat. No.: B14598757
M. Wt: 462.2 g/mol
InChI Key: APZGYMZCCCOXKR-UHFFFAOYSA-N
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Description

The compound with the identifier CID 78066217 is a chemical entity with unique properties and applications It is important in various fields such as chemistry, biology, medicine, and industry

Properties

Molecular Formula

C25H24OSb

Molecular Weight

462.2 g/mol

InChI

InChI=1S/C7H7.3C6H5.H2O.Sb/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;;/h3-6H,1H3;3*1-5H;1H2;

InChI Key

APZGYMZCCCOXKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O

Origin of Product

United States

Preparation Methods

The preparation of CID 78066217 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound are designed to ensure high yield and purity. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and minimize impurities.

Chemical Reactions Analysis

Oxidation Reactions

CID 78067717 undergoes oxidation to form azo compounds , a characteristic reaction of hydrazines. The trifluoromethyl group enhances electrophilic character, facilitating electron-deficient intermediates during oxidation.

Nucleophilic Reactivity

The hydrazine moiety (–NH–NH₂) acts as a nucleophile, participating in:

  • Condensation reactions with carbonyl groups.

  • Electrophilic aromatic substitution (e.g., nitration, sulfonation).

Electron-Withdrawing Effects

The –CF₃ group:

  • Stabilizes intermediates via inductive effects.

  • Directs electrophiles to specific positions on the aromatic ring.

Comparative Reactivity in Organofluorine Compounds

Organofluorine compounds like CID 78067717 exhibit enhanced:

  • Lipophilicity : Improves membrane permeability in pharmaceuticals.

  • Metabolic stability : Reduces enzymatic degradation .

Key Data Table: Reaction Pathways of CID 78067717

Reaction TypeReagents/ConditionsProductsKey Properties
OxidationO₂, Fe³⁺ catalystsAzo compoundsEnhanced electrophilicity
Electrophilic SubstitutionHNO₃/H₂SO₄, SO₃Nitro-/sulfo-derivatives–CF₃-directed regioselectivity
CondensationAldehydes/ketonesHydrazonesNucleophilic attack at –NH₂

Mechanistic Insights from Analogous Systems

  • Aziridination : Rhodium-catalyzed nitrene transfer reactions (RSC C5QO00110B) show hydrazine derivatives as intermediates in forming nitrogen-containing heterocycles .

  • QSAR Studies : Electron-withdrawing groups (–CF₃, –NO₂) correlate with increased bioactivity in triazine-sulfonamide hybrids .

Scientific Research Applications

CID 78066217 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems, including its interactions with proteins and enzymes. In medicine, this compound is investigated for its potential therapeutic effects, such as its ability to modulate specific molecular pathways. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78066217 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved in its mechanism of action are crucial for understanding its potential therapeutic effects and applications.

Comparison with Similar Compounds

CID 78066217 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound may have distinct characteristics that make it particularly useful in certain applications. Some similar compounds include those with related chemical structures or functional groups. The comparison helps to understand the advantages and limitations of this compound in various contexts.

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